![molecular formula C10H13N3O B1522491 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol CAS No. 1184570-88-4](/img/structure/B1522491.png)

2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol

説明

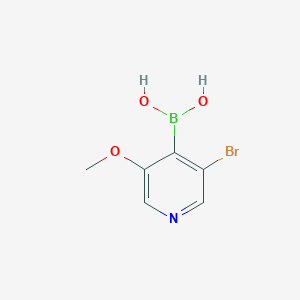

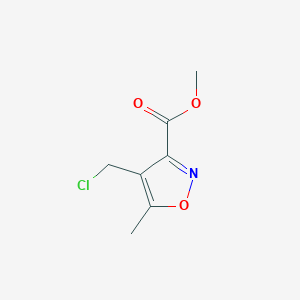

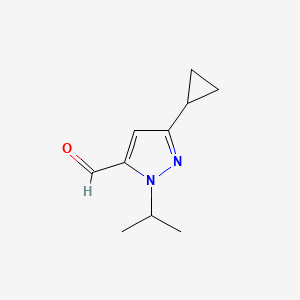

“2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol” is a compound with the CAS Number: 1184570-88-4 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 2-(1H-benzimidazol-2-ylamino)-1-propanol .

Molecular Structure Analysis

The Inchi Code for “2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol” is 1S/C10H13N3O/c1-7(6-14)11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) .Physical And Chemical Properties Analysis

“2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol” is a powder at room temperature .科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives, including “2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol”, have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of microbial strains, including bacteria and fungi. For instance, certain benzimidazole compounds have shown potential against Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for various infections .

Antiprotozoal Potential

These compounds also demonstrate significant antiprotozoal activity. They have been tested against protozoan parasites such as Giardia lamblia and Entamoeba histolytica . Their ability to inhibit tubulin polymerization makes them promising candidates for developing better antiprotozoal drugs compared to existing treatments like albendazole and metronidazole .

Antioxidant Properties

The antioxidant capacity of benzimidazole derivatives is another area of interest. These compounds can be screened for their ability to scavenge free radicals, reduce ferric ions, inhibit β-carotene bleaching, and prevent the formation of Thiobarbituric Acid Reactive Substances (TBARS). Such antioxidant activities are crucial in combating oxidative stress-related diseases .

Anticancer Research

Benzimidazole derivatives are being explored for their anticancer properties. They have been associated with various biological activities that could be leveraged in cancer treatment, such as inhibiting cell proliferation and inducing apoptosis in cancer cells. This makes them valuable for the synthesis of new anticancer agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of benzimidazole compounds are also noteworthy. They have been investigated for their potential to reduce inflammation and pain, which could be beneficial in the treatment of chronic inflammatory diseases and conditions requiring pain management .

Antidiabetic Activity

Lastly, the antidiabetic activity of these compounds is a significant field of research. Benzimidazole derivatives have been studied for their potential to modulate blood glucose levels and improve insulin sensitivity, offering a promising avenue for the development of new antidiabetic drugs .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of action

Benzodiazoles are a class of compounds that have been studied for their potential therapeutic effects. They are known to interact with various targets, including enzymes and receptors, depending on their specific structure and functional groups .

Mode of action

The mode of action of benzodiazoles can vary widely depending on the specific compound and its targets. They may act as inhibitors, activators, or modulators of their target proteins .

Biochemical pathways

Benzodiazoles can affect various biochemical pathways depending on their specific targets. For example, some benzodiazoles have been studied for their potential effects on pathways related to inflammation, cancer, and neurological disorders .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzodiazoles can vary depending on their specific structure. Some benzodiazoles are well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .

Result of action

The molecular and cellular effects of benzodiazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action environment

The action, efficacy, and stability of benzodiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(6-14)11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPXPADGNDEEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)

![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)